

Application Notes and Protocols for In Vivo Studies of IHVR-19029

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo evaluation of IHVR-19029, a small molecule inhibitor of endoplasmic reticulum (ER) α -glucosidases with broad-spectrum antiviral activity. The following sections detail the formulation of IHVR-19029 for in vivo administration, experimental protocols for efficacy studies in a mouse model of Ebola virus (EBOV) infection, and key pharmacokinetic data.

Mechanism of Action

IHVR-19029 is a host-targeting antiviral agent that inhibits the ER α -glucosidases I and II. These enzymes are crucial for the proper folding of viral glycoproteins of many enveloped viruses. By inhibiting these host enzymes, IHVR-19029 disrupts the maturation of viral glycoproteins, leading to the production of non-infectious viral particles and a reduction in viral propagation. This host-oriented mechanism of action suggests a high barrier to the development of viral resistance.

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies with IHVR-19029.

Table 1: In Vivo Efficacy of IHVR-19029 in Combination with Favipiravir (T-705) in a Mouse Model of Ebola Virus Infection



Treatme nt Group	Dose of IHVR- 19029 (mg/kg)	Adminis tration Route	Dosing Frequen cy	Dose of T-705 (mg/kg)	Adminis tration Route	Dosing Frequen cy	Survival Rate (%)
Mock	-	-	-	-	-	-	0
IHVR- 19029	50	IP	Twice Daily	-	-	-	Not specified
IHVR- 19029	75	IP	Twice Daily	-	-	-	Not specified
T-705	-	-	-	0.325	РО	Once Daily	Not specified
T-705	-	-	-	1.6	РО	Once Daily	Not specified
Combinat	50	IP	Twice Daily	0.325	PO	Once Daily	Significa ntly Increase d
Combinat ion	75	ΙΡ	Twice Daily	1.6	PO	Once Daily	Significa ntly Increase d

Data from Ma et al., Antiviral Research, 2018.[1]

Table 2: Pharmacokinetic and Tolerability Data for IHVR-19029 in Mice



Parameter	Value		
Single Dosing Study			
Dose	75 mg/kg		
Administration Route	Intraperitoneal (IP)		
Vehicle	Phosphate Buffered Saline (PBS), pH 7.4		
Repeated Dosing Tolerability (5 days)			
Well-tolerated Dose Range	50-100 mg/kg/dose, TID		
Toxic Dose	≥ 150 mg/kg/dose, TID		

Data from Ma et al., Antiviral Research, 2018.[1]

Experimental Protocols

Protocol 1: Formulation of IHVR-19029 for Intraperitoneal Administration in Mice

Materials:

- IHVR-19029 powder
- Sterile Phosphate Buffered Saline (PBS), pH 7.4
- Sterile microcentrifuge tubes
- Vortex mixer
- Sterile syringe and needles for injection

Procedure:

 Calculate the required amount of IHVR-19029 based on the desired concentration and the total volume needed for the study cohort.



- Aseptically weigh the calculated amount of IHVR-19029 powder and transfer it to a sterile microcentrifuge tube.
- Add the appropriate volume of sterile PBS (pH 7.4) to the microcentrifuge tube to achieve the final desired concentration.
- Vortex the tube vigorously until the IHVR-19029 is completely dissolved and the solution is clear.
- Visually inspect the solution for any particulate matter. If present, filter the solution through a sterile 0.22 µm syringe filter.
- The formulated IHVR-19029 solution is now ready for intraperitoneal administration to mice.

Protocol 2: In Vivo Efficacy Study of IHVR-19029 in a Mouse Model of Ebola Virus (EBOV) Infection

Animal Model:

Male Balb/c mice (21.6 g to 25.9 g)

Experimental Groups:

- Group 1: Mock-infected, vehicle control
- Group 2: EBOV-infected, vehicle control
- Group 3: EBOV-infected, IHVR-19029 (50 mg/kg, IP, twice daily)
- Group 4: EBOV-infected, IHVR-19029 (75 mg/kg, IP, twice daily)
- Optional Combination Therapy Groups:
 - Group 5: EBOV-infected, Favipiravir (T-705) (e.g., 1.6 mg/kg, PO, once daily)
 - Group 6: EBOV-infected, IHVR-19029 (75 mg/kg, IP, twice daily) + T-705 (1.6 mg/kg, PO, once daily)

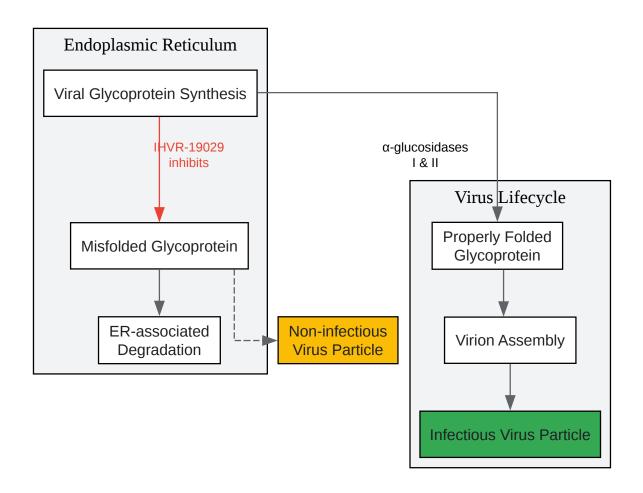


Procedure:

- House the mice in an appropriate biosafety level 4 (BSL-4) facility.
- Acclimatize the animals for a minimum of 72 hours before the start of the experiment.
- On day 0, infect the mice (excluding the mock-infected group) with a lethal dose of mouse-adapted Ebola virus via intraperitoneal injection.
- Initiate treatment with IHVR-19029 and/or T-705 at the specified dosages and schedules. For the combination therapy group, administer IHVR-19029 via intraperitoneal injection and T-705 via oral gavage.
- Continue the treatment for a total of 10 days.[1]
- Monitor the animals daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) and survival for a predefined period (e.g., 21 days).
- · Record and analyze the survival data.

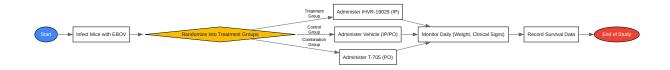
Mandatory Visualizations





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Caption: Mechanism of action of IHVR-19029.



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Caption: Experimental workflow for in vivo efficacy study.



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References

- 1. Enhancing the antiviral potency of ER α-glucosidase inhibitor IHVR-19029 against hemorrhagic fever viruses in vitro and in vivo PMC [pmc.ncbi.nlm.nih.gov]
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